S-Acetylglutathione
Overview
Description
S-Acetylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is modified by the addition of an acetyl group to the sulfur atom of the cysteine residue, which enhances its stability and bioavailability. This compound is known for its potent antioxidant properties and its ability to support cellular functions by replenishing intracellular glutathione levels .
Mechanism of Action
- Role : GSH is involved in various processes, including drug conjugation for excretion, enzyme cofactor activity, protein disulfide bond rearrangement, and reduction of peroxides .
- Methylglyoxal Detoxification : GSH detoxifies methylglyoxal, a toxic by-product of metabolism, through glyoxalase enzymes .
- Absorption and Stability : Acetylation enhances S-Acetylglutathione’s absorption and stability, allowing efficient cellular uptake. Once inside cells, it converts back to GSH, replenishing intracellular GSH levels .
- ADME Properties : this compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion. However, oral intake may not significantly enhance plasma GSH levels due to gut metabolization .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. This compound interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, this compound was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. This compound can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, this compound can modulate gene expression by influencing redox-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that this compound can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of this compound were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. This compound also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. This compound may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetylglutathione typically involves the selective acylation of the thiol group of glutathione. One efficient method uses a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA) with cobalt chloride as a catalyst. This process selectively acetylates the thiol group without affecting the free amino groups, resulting in a high yield and purity of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and catalysts is also emphasized to make the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
S-Acetylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to glutathione.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of glutathione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Acetylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a stable precursor for glutathione in various chemical reactions.
Biology: Studied for its role in cellular defense mechanisms and oxidative stress response.
Medicine: Investigated for its potential therapeutic effects in conditions like liver diseases, neurodegenerative disorders, and immune system support.
Industry: Used in the formulation of supplements and skincare products due to its antioxidant properties
Comparison with Similar Compounds
Similar Compounds
L-Glutathione: The natural form of glutathione, composed of glutamic acid, cysteine, and glycine.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Glutathione Disulfide: The oxidized form of glutathione.
Uniqueness of S-Acetylglutathione
This compound is unique due to its enhanced stability and bioavailability compared to L-Glutathione. The acetylation allows it to bypass the digestive system and be absorbed intact, making it more effective in increasing intracellular glutathione levels. This makes it a preferred choice for oral supplementation and therapeutic applications .
Properties
IUPAC Name |
5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-BRFYHDHCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
Record name | S-acetylglutathione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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